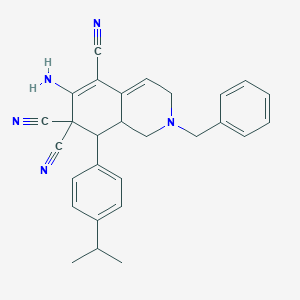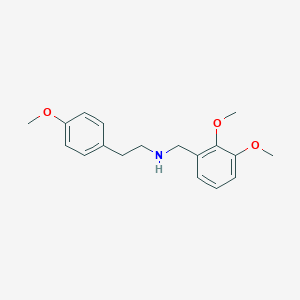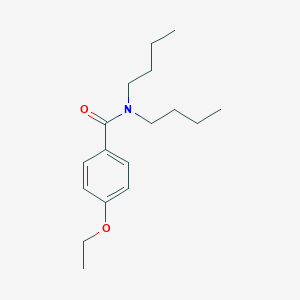
2-(4-Phenylthiazol-2-yl)malononitrile
説明
2-(4-Phenylthiazol-2-yl)malononitrile is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a thiazole-based derivative that has a malononitrile moiety attached to it. The compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
The mechanism of action of 2-(4-Phenylthiazol-2-yl)malononitrile is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. The compound has also been shown to inhibit the growth of cancer cells by arresting the cell cycle at the G2/M phase.
Biochemical and physiological effects:
2-(4-Phenylthiazol-2-yl)malononitrile has been shown to have significant biochemical and physiological effects. The compound has been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. It has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair.
実験室実験の利点と制限
One of the significant advantages of using 2-(4-Phenylthiazol-2-yl)malononitrile in lab experiments is its potent anticancer activity. The compound has been shown to exhibit activity against different cancer cell lines, making it a potential candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its toxicity. The compound has been shown to exhibit toxicity in normal cells, which may limit its use in clinical settings.
将来の方向性
There are several future directions for the study of 2-(4-Phenylthiazol-2-yl)malononitrile. One of the directions is the development of more potent derivatives of the compound. Several derivatives of the compound have been synthesized, and their anticancer activity has been evaluated. However, there is still a need for the development of more potent derivatives that exhibit less toxicity in normal cells. Another direction is the study of the mechanism of action of the compound. The mechanism of action of the compound is not fully understood, and further studies are needed to elucidate the mechanism. Additionally, the compound's potential applications in other fields, such as agriculture and material science, can be explored.
Conclusion:
In conclusion, 2-(4-Phenylthiazol-2-yl)malononitrile is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. While the compound exhibits potent anticancer activity, its toxicity in normal cells may limit its use in clinical settings. Further studies are needed to elucidate the mechanism of action of the compound and explore its potential applications in other fields.
科学的研究の応用
2-(4-Phenylthiazol-2-yl)malononitrile has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. The compound has been shown to exhibit potent anticancer activity against different cancer cell lines. It has also been shown to have antibacterial and antifungal properties.
特性
分子式 |
C12H7N3S |
|---|---|
分子量 |
225.27 g/mol |
IUPAC名 |
2-(4-phenyl-1,3-thiazol-2-yl)propanedinitrile |
InChI |
InChI=1S/C12H7N3S/c13-6-10(7-14)12-15-11(8-16-12)9-4-2-1-3-5-9/h1-5,8,10H |
InChIキー |
NORONYJVLRVVGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(C#N)C#N |
正規SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(C#N)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(ethylcarbamothioyl)amino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B250533.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide](/img/structure/B250535.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B250537.png)
![4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B250539.png)
![6-Amino-4-[3-(cyclopentyloxy)phenyl]-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B250545.png)
![[({[3-Cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B250547.png)
![({[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}amino)acetic acid](/img/structure/B250548.png)


![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(3,4-dimethoxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B250552.png)
![5-chloro-N-[4-(dimethylamino)phenyl]-2-methoxybenzamide](/img/structure/B250554.png)


![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B250558.png)